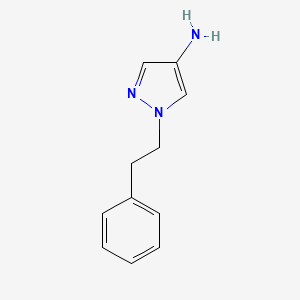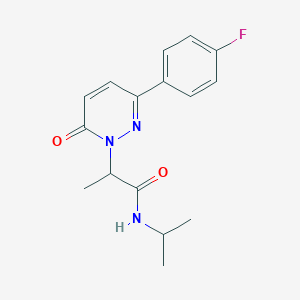
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylpropanamide” is a complex organic molecule. It contains a fluorophenyl group, a pyridazinone ring, and an isopropylpropanamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridazinone ring, a fluorophenyl group, and an isopropylpropanamide group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridazinone ring, the fluorophenyl group, and the isopropylpropanamide group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. Factors such as polarity, solubility, melting point, boiling point, and reactivity would all be determined by the specific arrangement of atoms in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound is involved in the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions of tetrafluoropyridazine. This process leads to the creation of various disubstituted and ring-fused pyridazinone systems, highlighting the compound's utility in the drug discovery field. Such methodologies allow for the generation of polyfunctional systems, potentially useful in medicinal chemistry (Pattison et al., 2009).
Drug Discovery Applications
The compound has shown relevance in the discovery and development of novel anticancer agents. Specific derivatives of the pyridazinone structure have been synthesized and evaluated for their anticancer activity, with molecular docking studies supporting their potential efficacy. This work underscores the compound's role in generating new chemotherapeutic options (Mehvish & Kumar, 2022).
Biological Activity
The compound's derivatives exhibit diverse biological activities, including antimicrobial properties. This versatility is crucial for developing new therapeutic agents with specific antimycobacterial actions, demonstrating the compound's potential in treating infectious diseases (Sathe et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-10(2)18-16(22)11(3)20-15(21)9-8-14(19-20)12-4-6-13(17)7-5-12/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOPNYNGUFEQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

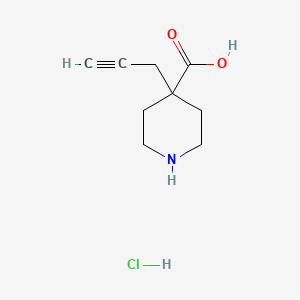
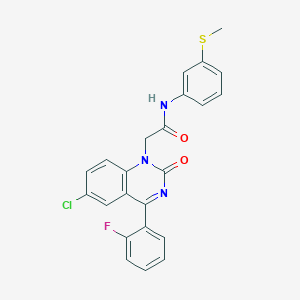

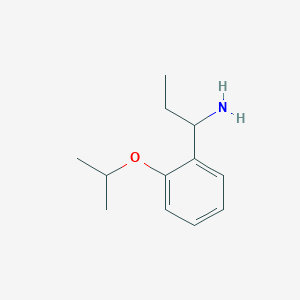
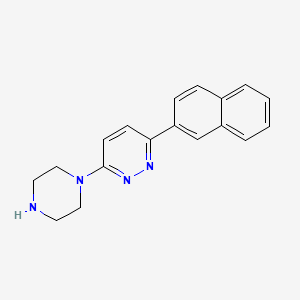



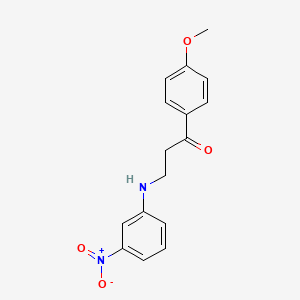
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2651906.png)
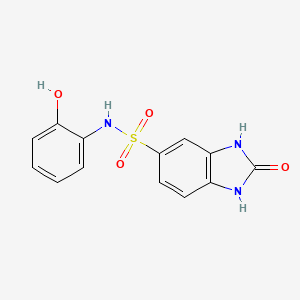
![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)
